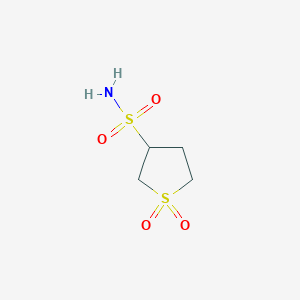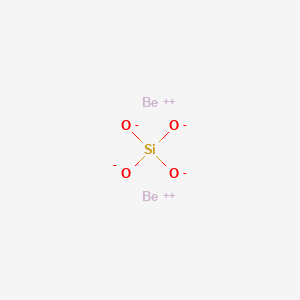
praseodymium(3+);pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
praseodymium(3+);pyridine-3-carboxylate is a coordination compound that combines praseodymium, a rare earth element, with trinicotinic acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trinicotinic acid praseodymium(III) salt typically involves the reaction of praseodymium(III) chloride with trinicotinic acid in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of trinicotinic acid praseodymium(III) salt may involve large-scale reactions in reactors where praseodymium(III) chloride is reacted with trinicotinic acid. The reaction mixture is then filtered, and the product is purified through recrystallization or other suitable methods .
化学反应分析
Types of Reactions: praseodymium(3+);pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of praseodymium(IV) complexes.
Reduction: Reduction reactions can convert praseodymium(III) to praseodymium(II) in the presence of suitable reducing agents.
Substitution: Ligand substitution reactions can occur, where trinicotinic acid ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or amines.
Major Products Formed:
Oxidation: Praseodymium(IV) complexes.
Reduction: Praseodymium(II) complexes.
Substitution: New coordination compounds with different ligands.
科学研究应用
praseodymium(3+);pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a probe for studying metal-ligand interactions.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including luminescent materials and magnetic devices
作用机制
The mechanism of action of trinicotinic acid praseodymium(III) salt involves its interaction with molecular targets through coordination bonds. The praseodymium ion can interact with various biological molecules, influencing their structure and function. The pathways involved include metal-ligand coordination and redox reactions .
相似化合物的比较
- Praseodymium(III) acetate
- Praseodymium(III) borohydride
- Praseodymium(III) chloride
Comparison: praseodymium(3+);pyridine-3-carboxylate is unique due to its specific ligand (trinicotinic acid), which imparts distinct chemical properties compared to other praseodymium(III) compounds. For instance, praseodymium(III) acetate and praseodymium(III) chloride have different coordination environments and reactivity profiles .
属性
CAS 编号 |
16468-77-2 |
|---|---|
分子式 |
C18H12N3O6Pr-3 |
分子量 |
507.2 g/mol |
IUPAC 名称 |
praseodymium(3+);pyridine-3-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Pr/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
InChI 键 |
YIAJWJSRLIBJNI-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr+3] |
规范 SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Pr] |
同义词 |
Trinicotinic acid praseodymium(III) salt |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)



![Pyrido[2,3-d]pyridazine-8(7H)-thione](/img/structure/B92917.png)




